Micafungin

Overview

Description

Micafungin is an antifungal medication belonging to the echinocandin class. It is used to treat and prevent invasive fungal infections, including candidemia, abscesses, and esophageal candidiasis. This compound works by inhibiting the production of beta-1,3-glucan, an essential component of fungal cell walls that is not found in mammals . This makes it a potent and selective antifungal agent.

Preparation Methods

Micafungin is a semisynthetic lipopeptide derived from the natural product FR901370, produced by the fungus Coleoptioma empedri. The synthesis involves enzymatic cleavage of the hexapeptide followed by the addition of a fatty N-acyl side chain to improve its antifungal potency . Industrial production methods include the preparation of this compound sodium by mixing a weak base with an aqueous solution containing this compound acid or a mixed aqueous solution containing the compound and an organic solvent .

Chemical Reactions Analysis

Micafungin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.

Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of derivatives with different biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Overview

Micafungin works by inhibiting the synthesis of 1,3-beta-D-glucan, a critical component of the fungal cell wall. This mechanism disrupts cell wall integrity, leading to cell lysis and death. Its pharmacokinetic profile is characterized by linear kinetics and minimal interaction with the cytochrome P450 enzyme system, making it suitable for patients on multiple medications .

Clinical Applications

This compound is indicated for several clinical scenarios:

- Candidemia and Invasive Candidiasis : It is effective against various Candida species, including those resistant to azoles. Clinical trials have demonstrated its efficacy in treating candidemia with success rates ranging from 71.4% to 85.1% depending on the species involved .

- Esophageal Candidiasis : In studies comparing this compound to fluconazole, this compound showed comparable cure rates, with a dose-dependent response noted .

- Prophylaxis in Hematopoietic Stem Cell Transplantation : this compound is used to prevent fungal infections in immunocompromised patients undergoing stem cell transplants .

Adult Patients

In a randomized trial involving adults with candidemia, this compound demonstrated an overall success rate of 76.4% when compared to caspofungin and fluconazole . The drug's safety profile was favorable, with fewer adverse events leading to treatment discontinuation compared to other antifungals .

Pediatric Patients

This compound has also been studied in pediatric populations. In one trial, it achieved an 85% treatment success rate for invasive candidiasis in children, comparable to liposomal amphotericin B .

Emerging Research

Recent studies have explored novel applications of this compound beyond antifungal activity:

- Antiviral Properties : Research indicates that this compound and its derivatives exhibit antiviral activity against SARS-CoV-2, suggesting potential applications in treating COVID-19. The compounds inhibited intracellular virus replication and showed effectiveness against various virus variants .

- Combination Therapy : this compound is being investigated as part of combination therapies for invasive aspergillosis and other fungal infections, potentially enhancing treatment efficacy through synergistic effects with other antifungal agents .

Case Studies and Clinical Trials

Mechanism of Action

Micafungin exerts its antifungal effects by inhibiting the enzyme 1,3-beta-D-glucan synthase, which is essential for the synthesis of beta-1,3-glucan, a crucial component of the fungal cell wall . This inhibition leads to the disruption of the fungal cell wall, causing cell lysis and death. The molecular targets involved in this pathway include the enzyme 1,3-beta-D-glucan synthase and the beta-1,3-glucan polymer.

Comparison with Similar Compounds

Micafungin is part of the echinocandin class of antifungal agents, which also includes caspofungin, anidulafungin, and rezafungin . Compared to these compounds, this compound has a similar mechanism of action but may exhibit differences in pharmacokinetics, spectrum of activity, and clinical efficacy. For example:

Caspofungin: The first echinocandin approved by the US Food and Drug Administration, with a similar spectrum of activity but different pharmacokinetic properties.

Anidulafungin: Another echinocandin with a similar mechanism of action but different metabolic pathways and pharmacokinetics.

Rezafungin: A newer echinocandin with a longer half-life, allowing for less frequent dosing.

This compound’s uniqueness lies in its specific pharmacokinetic profile and its broad spectrum of activity against various fungal pathogens.

Biological Activity

Micafungin is a member of the echinocandin class of antifungal agents, primarily used to treat invasive fungal infections, particularly those caused by Candida species. Its mechanism of action involves the inhibition of 1,3-β-d-glucan synthesis, a vital component of the fungal cell wall, leading to cell lysis and death. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antifungal effects by specifically targeting the enzyme glucan synthase, which is essential for the synthesis of β-glucan in the fungal cell wall. This inhibition disrupts the structural integrity of the cell wall, making the fungus susceptible to osmotic pressure and ultimately resulting in cell death .

Antifungal Spectrum

This compound demonstrates potent activity against a variety of fungal pathogens. The following table summarizes its efficacy against different species:

Comparative Efficacy

In comparative studies with other antifungal agents such as amphotericin B and anidulafungin, this compound has shown superior activity against biofilms formed by Candida tropicalis. A study indicated that this compound had a significantly lower minimum inhibitory concentration (MIC) compared to liposomal amphotericin B, particularly in biofilm scenarios where resistance mechanisms are more pronounced .

Case Studies

- Invasive Candidiasis Treatment : A clinical study evaluated this compound in patients with candidemia and acute disseminated candidiasis. The results indicated that this compound was effective in reducing fungal burden and improving survival rates compared to historical controls treated with other antifungals .

- Pediatric Patients : In a case involving an immunocompromised child with recurrent infections, this compound was part of a combination therapy that included meropenem and voriconazole. The patient showed significant clinical improvement and reduction in fungal load after treatment initiation .

Resistance Mechanisms

Despite its effectiveness, some resistance mechanisms have been identified in certain fungal strains. For instance, Candida auris has displayed reduced susceptibility to echinocandins, including this compound. Continuous monitoring and susceptibility testing are crucial for managing treatment strategies effectively .

Research Findings

Recent research has highlighted several key findings regarding this compound's biological activity:

- Biofilm Formation : Mic

Q & A

Basic Research Questions

Q. What is the mechanism of action of micafungin, and how does it influence experimental design for in vitro susceptibility testing?

this compound inhibits β-1,3-glucan synthase, an enzyme critical for fungal cell wall synthesis. When designing in vitro susceptibility assays, researchers must standardize testing conditions (e.g., broth microdilution methods per CLSI guidelines) to account for this compound’s fungicidal activity against Candida spp. and static effects against Aspergillus spp. . Dose-response curves should incorporate exposure times ≥24 hours to capture delayed effects on hyphal elongation in molds.

Q. How should this compound dosing be adjusted in neonatal populations based on pharmacokinetic (PK) data?

Neonates exhibit higher weight-normalized clearance (CL) compared to adults due to immature hepatic metabolism. A population PK model recommends 10 mg/kg/day for neonates to achieve target AUC/MIC ratios (>5,000) linked to efficacy in invasive candidiasis . Studies should measure trough concentrations and renal/hepatic function, as prematurity and low birthweight may alter CL .

Q. What are the common drug-drug interactions involving this compound in critically ill patients?

this compound undergoes minimal hepatic metabolism (via arylsulfatase), reducing interactions with CYP450 inhibitors. However, in vitro studies suggest competition with OATP1B1/3 transporters in hepatocytes, potentially altering disposition of co-administered substrates (e.g., rifampin). Researchers should monitor free drug concentrations in patients receiving albumin-deficient therapies .

Advanced Research Questions

Q. How can population pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize this compound dosing in immunocompromised pediatric patients?

Use allometric scaling models to account for nonlinear CL in pediatric cohorts. Monte Carlo simulations (≥10,000 iterations) incorporating MIC distributions (e.g., Candida spp.) and PK variability (e.g., CL = 0.678 L/h in children vs. 1.02 L/h in adults) can identify dosing regimens achieving >90% probability of target attainment (AUC/MIC >5,000) . Adjust for covariates like body weight and SOFA scores in critically ill patients .

Q. How to resolve contradictions in clinical trial outcomes, such as the EMPIRICUS trial’s lack of survival benefit despite reduced invasive fungal infections (IFIs)?

The EMPIRICUS trial (NCT01773876) found this compound reduced IFIs (3% vs. 12% with placebo) but did not improve 28-day IFI-free survival. Researchers should analyze competing risks (e.g., organ failure in sepsis) and confounding factors (e.g., baseline β-D-glucan levels >80 pg/mL). Subgroup analyses using Cox proportional hazards models may clarify patient-specific efficacy .

Q. What methodologies quantify this compound’s postantifungal effect (PAFE) against Candida albicans biofilms?

PAFE duration correlates with this compound concentration (1–16× MIC) and exposure time. Use time-kill assays with drug removal at 1–4 hours, followed by colony counts over 24–48 hours. Confocal laser scanning microscopy (CLSM) can visualize biofilm disruption, while LC-MS/MS quantifies extracellular metabolites (e.g., indole-3-yl acetate) altered during PAFE .

Q. How does this compound’s PK variability in critically ill patients impact therapeutic drug monitoring (TDM)?

Critically ill patients exhibit 30–40% lower AUCs than healthy volunteers due to altered volume of distribution (Vd) and hypoalbuminemia. Implement TDM with trough levels >1 µg/mL (HPLC-UV validation) and Bayesian forecasting to adjust doses in patients >100 kg or with SOFA scores ≥10 .

Q. What explains this compound’s off-target antiviral activity against Enterovirus 71 (EV71), and how can this be leveraged in drug repurposing studies?

this compound inhibits EV71 replication (IC₅₀ = 1.8 µM) by disrupting viral polyprotein processing independent of 3Cpro or IRES-dependent translation. Screen EV71 replicon systems (Vero cells) with this compound at 5–10× IC₅₀ and validate via plaque reduction assays. RNA sequencing can identify host-pathway interactions (e.g., ER stress) .

Q. Methodological Considerations

- Experimental Design for Resistance Studies : Use serial passage assays with sub-MIC this compound to induce Candida resistance. Monitor FKS1 mutations (e.g., S645P) via whole-genome sequencing and correlate with elevated MICs (≥2 µg/mL) .

- Statistical Analysis of Safety Data : Pool adverse event data (MedDRA coding) from phase I–III trials. Apply Fisher’s exact test to compare renal/hepatic toxicity rates in elderly vs. non-elderly cohorts, adjusting for comorbidities (e.g., stem cell transplantation) .

Properties

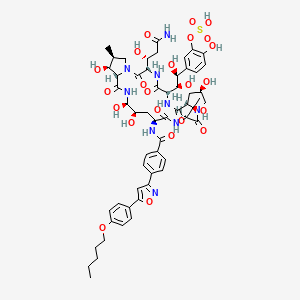

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85)/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEUQSKUWLMALL-YABMTYFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H71N9O23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble as sodium salt (> 200mg/mL), 2.18e-01 g/L | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Micafungin inhibits the synthesis of beta-1,3-D-glucan, an essential component of fungal cell walls which is not present in mammalian cells. It does this by inhibiting beta-1,3-D-glucan synthase. | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

235114-32-6, 168110-44-9 | |

| Record name | Micafungin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0235114326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Micafungin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micafungin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICAFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R10H71BSWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Micafungin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.